zinc;dicyanide

Description

Properties

CAS No. |

557-21-1 |

|---|---|

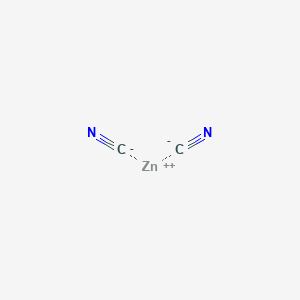

Molecular Formula |

C2N2Zn |

Molecular Weight |

117.4 g/mol |

IUPAC Name |

zinc;dicyanide |

InChI |

InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2 |

InChI Key |

GTLDTDOJJJZVBW-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[Zn+2] |

Other CAS No. |

557-21-1 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Framework: A Technical Guide to the Crystal Structure Analysis of Zinc Dicyanide

Abstract

Zinc dicyanide (Zn(CN)₂), a seemingly simple inorganic compound, presents a fascinating case study in structural chemistry with its elegant diamondoid framework, intriguing physical properties, and complex polymorphic behavior under pressure. This technical guide provides researchers, materials scientists, and pharmaceutical development professionals with an in-depth exploration of the crystal structure analysis of Zn(CN)₂. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind experimental design, from synthesis to advanced crystallographic analysis. We will detail field-proven protocols, interpret structural data, and explore the implications of its unique architecture, including its notable negative thermal expansion and pressure-induced phase transitions.

Introduction: The Significance of a Deceptively Simple Structure

Zinc dicyanide is a white solid primarily utilized in applications such as zinc electroplating and as a catalyst in organic synthesis.[1][2][3] However, its true scientific value lies in its crystal structure. At ambient conditions, Zn(CN)₂ adopts a cubic crystal system characterized by a three-dimensional network where tetrahedral zinc centers are linked by bridging cyanide ligands.[2] This arrangement results in two identical, interpenetrating diamondoid frameworks that are not chemically bonded but are perfectly "interlocked" with each other.[1][2] This unique "expanded diamondoid" motif is the root of its remarkable properties, most notably one of the largest coefficients of negative thermal expansion (NTE) ever observed.[2][4] Understanding this structure is crucial not only for fundamental solid-state chemistry but also for the rational design of new materials with tailored thermal and mechanical properties.

Synthesis of Crystalline Zinc Dicyanide: A Foundation for Analysis

The quality of the crystal structure analysis is fundamentally dependent on the quality of the crystalline material. The primary method for synthesizing Zn(CN)₂ for crystallographic studies is through a precipitation reaction in an aqueous solution.[2][5]

Rationale for Method Selection

The double replacement reaction between a soluble zinc salt (e.g., ZnSO₄ or ZnCl₂) and a cyanide salt (e.g., KCN or NaCN) is favored for its simplicity, high yield, and ability to produce microcrystalline powders suitable for Powder X-ray Diffraction (PXRD).[2][5] For single-crystal growth, slower precipitation rates are required, which can be achieved by carefully controlling reactant concentrations and temperatures.

A critical consideration is the stoichiometry of the reactants. An excess of the cyanide solution must be avoided, as it can lead to the formation of soluble tetracyanozincate(II) complexes ([Zn(CN)₄]²⁻), which would reduce the yield of solid Zn(CN)₂.[5] Therefore, the cyanide solution is typically added slowly to the zinc salt solution.[5] To minimize halide impurities in commercial applications, zinc acetate can be used instead of zinc chloride or sulfate.[2]

Experimental Protocol: Synthesis of Zn(CN)₂ Powder

This protocol describes a standard laboratory procedure for synthesizing a high-purity microcrystalline powder of Zn(CN)₂.

Materials:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Beakers, magnetic stirrer, and filtration apparatus (Büchner funnel)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of ZnSO₄·7H₂O in deionized water to create a 0.5 M solution.

-

Separately, prepare a 1.0 M solution of KCN in deionized water.

-

-

Precipitation:

-

Place the zinc sulfate solution in a beaker on a magnetic stirrer.

-

Slowly add the potassium cyanide solution dropwise to the vigorously stirring zinc sulfate solution. A white precipitate of Zn(CN)₂ will form immediately.

-

The governing reaction is: ZnSO₄ + 2 KCN → Zn(CN)₂ (s) + K₂SO₄[2]

-

-

Washing and Filtration:

-

Once the addition is complete, continue stirring for 15-20 minutes to ensure the reaction goes to completion.

-

Filter the white precipitate using a Büchner funnel.

-

Wash the collected powder several times with deionized water to remove soluble byproducts like K₂SO₄.

-

-

Drying:

-

Dry the washed powder in an oven at 80-100 °C until a constant weight is achieved. The result is a fine, white powder of Zn(CN)₂.

-

Crystallographic Analysis: From Powder to Single Crystal

X-ray diffraction (XRD) is the definitive technique for elucidating the atomic arrangement within a crystalline solid.[6] Both powder and single-crystal XRD methods are essential for a comprehensive understanding of Zn(CN)₂.

Powder X-ray Diffraction (PXRD): Phase Identification and Purity

PXRD is the workhorse for routine phase identification, purity assessment, and analysis of lattice parameters.[7] The resulting diffractogram is a fingerprint of the crystalline material.

Instrumentation:

-

Powder X-ray Diffractometer with Cu Kα radiation (λ ≈ 1.5406 Å)

-

Zero-background sample holder (e.g., single-crystal silicon)

-

Data analysis software (for phase identification and Rietveld refinement)

Procedure:

-

Sample Preparation: Gently grind the synthesized Zn(CN)₂ powder in an agate mortar to ensure a fine, homogeneous consistency and to minimize preferred orientation. Mount the powder onto the sample holder, ensuring a flat surface.[6]

-

Data Collection:

-

Place the sample in the diffractometer.

-

Set the instrument parameters for data collection, typically scanning a 2θ range from 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[6]

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern against a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase purity of the cubic Zn(CN)₂.

-

Rietveld Refinement: For quantitative analysis, perform a Rietveld refinement. This powerful technique fits the entire experimental pattern to a calculated profile based on a structural model. This allows for the precise determination of lattice parameters, bond lengths, and bond angles.

-

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

While PXRD provides average structural information, SCXRD offers a precise, three-dimensional map of the electron density within the unit cell, allowing for the unambiguous determination of the crystal structure.[8]

The process involves growing a suitable single crystal, mounting it on a goniometer, and collecting diffraction data as the crystal is rotated in the X-ray beam.[8][9]

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

The Crystal Structure of Zinc Dicyanide: Polymorphs and Properties

Ambient Pressure Structure: The Interpenetrating Diamondoid

At standard temperature and pressure, Zn(CN)₂ crystallizes in the cubic space group P-43m.[10] The structure is defined by Zn²⁺ ions tetrahedrally coordinated to the cyanide ligands.[2][10] The cyanide ions bridge the zinc centers, but exhibit head-to-tail disorder, meaning a given zinc atom can be coordinated to either the carbon or nitrogen atom of the cyanide ligand.[2][4]

The most striking feature is the presence of two independent, yet fully interpenetrating, frameworks.[1][2] Each framework has the same topology as diamond. This unique arrangement is directly responsible for its pronounced negative thermal expansion. As temperature increases, low-energy transverse vibrations of the linear Zn-C-N-Zn linkages cause the framework to contract, much like a vibrating guitar string pulling the ends closer.[4][11]

| Parameter | Cubic Zn(CN)₂ (Ambient) |

| Crystal System | Cubic |

| Space Group | P-43m (No. 215) |

| Lattice Parameter (a) | ~5.91 - 5.95 Å |

| Unit Cell Volume | ~210 ų |

| Coordination Geometry | Tetrahedral (Zn) |

| Key Feature | Two interpenetrating diamondoid networks |

| Notable Property | Strong Negative Thermal Expansion (NTE) |

| Data compiled from sources[10] and[4]. |

High-Pressure Polymorphism: A Complex Landscape

The behavior of Zn(CN)₂ under high pressure is highly sensitive to the pressure-transmitting medium, leading to a rich variety of crystalline and amorphous phases.[12] This sensitivity arises because the open, porous nature of the interpenetrating frameworks can accommodate guest molecules or be forced to rearrange in different ways depending on the hydrostaticity of the applied pressure.

Under hydrostatic conditions (using a fluid medium that applies pressure evenly), Zn(CN)₂ undergoes a series of phase transitions:

-

Cubic (P-43m) → Orthorhombic: This transition occurs at approximately 1.0-1.3 GPa.[12]

-

Orthorhombic → Cubic-II → Amorphous: Further increases in pressure lead to another cubic phase and eventual amorphization.[12]

In contrast, non-hydrostatic pressure drives the ambient cubic phase towards disordered crystalline phases.[12] The ability to form multiple polymorphs is a critical consideration in pharmaceutical development, where unexpected phase transitions can alter a drug's stability and bioavailability.[13]

Diagram: Pressure-Induced Phase Transitions of Zn(CN)₂

Caption: Phase transitions of Zn(CN)₂ under different pressure conditions.

Conclusion: From Structure to Function

The crystal structure analysis of zinc dicyanide reveals a material far more complex and interesting than its simple formula suggests. Its diamondoid framework, head-to-tail cyanide disorder, and resultant negative thermal expansion provide a rich platform for fundamental research in materials science. Furthermore, its complex polymorphic behavior under pressure serves as an important model for understanding solid-state transformations in more complex systems, including active pharmaceutical ingredients. The detailed protocols and structural insights provided in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and ultimately understand the fascinating structural chemistry of zinc dicyanide.

References

-

Materials Project. (n.d.). mp-5245: Zn(CN)2 (Cubic, P-43m, 215). Retrieved from [Link]

-

Mittal, R., et al. (2012). Structural phase transitions in Zn(CN)2 under high pressures. ResearchGate. Retrieved from [Link]

-

Crystallography365. (2014). The beauty within – Zinc cyanide. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3. X-ray powder diffraction patterns of Zn 2 Fe(CN) 6 · nH 2 O. Retrieved from [Link]

-

Hodder, A. S., et al. (2013). Local and Average Structure in Zinc Cyanide: Toward an Understanding of the Atomistic Origin of Negative Thermal Expansion. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc. Retrieved from [Link]

-

Le-Page, Y., et al. (2007). Polymorphism of Zn[Au(CN)2]2 and Its Luminescent Sensory Response to NH3 Vapor. Journal of the American Chemical Society. Retrieved from [Link]

-

Zhang, Y. (2022). Preparation of Zinc Cyanide and Elimination of Free Alkali in Cyanide. E3S Web of Conferences. Retrieved from [Link]

-

PubChem. (n.d.). Zinc cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction pattern of Zn(II) complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of Zn(CN) 2 showing the two sublattices. Retrieved from [Link]

-

Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis and X-ray Crystal Structures of Zinc Dichloride Complexes Supported by a β-Diimine Ligand. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc compounds. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). Investigating structural changes of ZnO nanoparticles using powder X-ray diffraction over 6 months. Retrieved from [Link]

-

Cosmos Journal. (n.d.). X-RAY DIFFRACTION ANALYSIS OF ZINC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 3D-Superamolecular Zinc Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray powder diffraction pattern of double metal cyanide Fe–Zn complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure of zinc dichloride bis(t-butylhydrazine) monohydrate. Retrieved from [Link]

-

Anwar, J., & Zahn, D. (2017). Polymorphic phase transitions: Macroscopic theory and molecular simulation. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of a Zinc(II) Complex with 2,2 '-Diphenic Acid and Benzimidazole Ligands. Retrieved from [Link]

-

Pham-Tran, V. N. P., et al. (2024). Polymorph driven diversification of photosalient responses in a zinc(ii) coordination complex. Chemical Communications. Retrieved from [Link]

-

Rigaku. (2020). Preparing a Single-Crystal X-ray Diffraction Scan [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis and Characterization of Rubisco–Magnesium Complexes for Potential Gas Adsorption Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical calculations of the polymorphic phase transition temperatures of ZnS, ZnSe, and ZnTe crystals. Retrieved from [Link]

Sources

- 1. crystallography365.wordpress.com [crystallography365.wordpress.com]

- 2. Zinc cyanide - Wikipedia [en.wikipedia.org]

- 3. Zinc cyanide (Zn(CN)2) | Zn(CN)2 | CID 11186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mathsjournal.com [mathsjournal.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphic phase transitions: Macroscopic theory and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Zinc Dicyanide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of zinc dicyanide (Zn(CN)₂), a pivotal inorganic compound with significant utility across various scientific and industrial domains. This document delves into the fundamental chemical and physical properties of zinc dicyanide, its key identifiers, and detailed protocols for its synthesis. Furthermore, it explores its critical applications in organic synthesis, notably in the Gatterman reaction and cyanosilylation of aldehydes, as well as its established role in zinc electroplating. Safety protocols and handling procedures are also thoroughly addressed, providing researchers, scientists, and drug development professionals with a holistic and practical resource.

Introduction

Zinc dicyanide is a white, solid inorganic compound with the chemical formula Zn(CN)₂.[1] While its primary industrial application lies in zinc electroplating, it has garnered significant interest in the realm of organic chemistry as a safer and more convenient alternative to hydrogen cyanide (HCN) in specific reactions.[1][2] Its unique structure, where zinc adopts a tetrahedral coordination environment linked by bridging cyanide ligands, results in a robust, polymeric framework.[1] This guide aims to provide an in-depth exploration of zinc dicyanide, from its fundamental identifiers to its practical applications, underpinned by scientific principles and established experimental protocols.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a chemical compound are paramount for its safe and effective use in a research or industrial setting. The following tables summarize the key identifiers and properties of zinc dicyanide.

Table 1: Chemical Identifiers for Zinc Dicyanide

| Identifier | Value | Source(s) |

| CAS Number | 557-21-1 | [1][2][3] |

| PubChem CID | 11186, 2734669 | [1][4] |

| EC Number | 209-162-9 | [1][2] |

| UNII | 04392RL5SR | [1] |

| UN Number | 1713 | [1] |

| InChI | InChI=1S/2CN.Zn/c21-2;/q2-1;+2 | [1] |

| InChIKey | GTLDTDOJJJZVBW-UHFFFAOYSA-N | [1] |

| SMILES | [C-]#N.[C-]#N.[Zn+2] | [1] |

| Molecular Formula | C₂N₂Zn or Zn(CN)₂ | [1][2] |

Table 2: Physicochemical Properties of Zinc Dicyanide

| Property | Value | Source(s) |

| Molar Mass | 117.444 g/mol | [1] |

| Appearance | White crystalline powder | [1][5] |

| Density | 1.852 g/cm³ | [1][2] |

| Melting Point | Decomposes at 800 °C (1470 °F) | [1][3] |

| Solubility in Water | 0.0005 g/100 mL (20 °C) | [1] |

| Solubility | Insoluble in most solvents; soluble in aqueous solutions of basic ligands (e.g., hydroxide, ammonia, excess cyanide) | [1] |

Synthesis of Zinc Dicyanide

The synthesis of zinc dicyanide is a relatively straightforward process, typically achieved through a double replacement reaction in an aqueous solution. However, careful control of reaction conditions is crucial to ensure high purity and yield.

Standard Laboratory Synthesis from Soluble Salts

A common and convenient method for preparing zinc dicyanide involves the reaction of a soluble zinc salt with a soluble cyanide salt.[2]

Reaction:

ZnSO₄ + 2KCN → Zn(CN)₂↓ + K₂SO₄[2]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate (ZnSO₄) or zinc acetate (Zn(CH₃COO)₂). To avoid halide impurities in the final product, zinc acetate is often preferred for commercial applications.[2]

-

Prepare an aqueous solution of a soluble cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN).

-

-

Precipitation:

-

Slowly add the cyanide solution to the zinc salt solution with continuous and vigorous stirring. It is critical to add the cyanide solution to the zinc salt solution to maintain an excess of zinc ions, which prevents the formation of soluble zinc-cyanide complexes and maximizes the yield of the zinc cyanide precipitate.[6]

-

A white precipitate of zinc dicyanide will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the mixture for a sufficient period to ensure the reaction proceeds to completion.

-

Filter the white precipitate using a suitable filtration apparatus (e.g., a Büchner funnel).

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Further wash the precipitate with ethanol and then ether to facilitate drying.

-

Dry the purified zinc dicyanide in a desiccator or in an oven at a low temperature (e.g., 50°C) to obtain a fine, white powder.[7]

-

Key Applications in Organic Synthesis

Zinc dicyanide serves as a valuable reagent in several organic transformations, primarily as a safer, solid-state source of cyanide.

The Gatterman Reaction

The Gatterman reaction is a classic method for the formylation of aromatic compounds.[4] The traditional procedure involves the use of highly toxic and gaseous hydrogen cyanide (HCN) in the presence of a Lewis acid catalyst.[4] Zinc dicyanide offers a significant practical advantage by serving as an in-situ source of both HCN and the Lewis acid catalyst (ZnCl₂).[2][4]

Reaction Mechanism Overview:

Zn(CN)₂ + 2HCl → 2HCN + ZnCl₂

The generated HCN then reacts with HCl to form the electrophilic species, which subsequently attacks the aromatic ring.

Experimental Protocol for the Synthesis of Mesitaldehyde from Mesitylene:

-

Reaction Setup:

-

In a reaction vessel equipped with a mechanical stirrer and a gas inlet, place the aromatic substrate (e.g., mesitylene).

-

Add an equivalent amount of zinc dicyanide.

-

Suspend the mixture in a suitable dry, non-polar solvent such as benzene or carbon disulfide.

-

-

Reaction Execution:

-

Cool the mixture in an ice bath.

-

Pass a stream of dry hydrogen chloride (HCl) gas through the stirred suspension.

-

The reaction mixture will typically thicken as the intermediate aldimine salt precipitates.

-

-

Workup and Isolation:

-

After the reaction is complete, hydrolyze the intermediate by adding water or dilute acid.

-

The resulting aldehyde can then be extracted with a suitable organic solvent (e.g., ether).

-

Purify the product through distillation or recrystallization.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Zinc cyanide - Wikipedia [en.wikipedia.org]

- 3. US3296105A - Zinc cyanide electroplating bath and process - Google Patents [patents.google.com]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. unitedchemicalcn.com [unitedchemicalcn.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Zinc Dicyanide Formation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of zinc dicyanide (Zn(CN)₂). In the absence of extensive experimentally derived standard thermodynamic data, this document synthesizes available computational results with detailed discussions of the requisite experimental and theoretical methodologies for their determination. By elucidating the principles behind calorimetry, electrochemical analysis, and computational chemistry, this guide serves as a critical resource for researchers engaged in fields where the stability and formation of metallic cyanides are of paramount importance, including materials science, coordination chemistry, and toxicology.

Introduction: The Scientific Imperative for Understanding Zn(CN)₂ Thermodynamics

Zinc dicyanide, a coordination polymer with a rich structural chemistry, plays a significant role in various chemical applications, from electroplating to organic synthesis. A thorough understanding of the thermodynamics governing its formation is fundamental to controlling reaction pathways, predicting material stability, and designing novel synthetic routes. The standard enthalpy (ΔH°f), Gibbs free energy (ΔG°f), and entropy (S°) of formation are the cornerstone thermodynamic parameters that dictate the spontaneity and energetic landscape of the synthesis of Zn(CN)₂ from its constituent elements.

This guide addresses the current landscape of thermodynamic data for Zn(CN)₂, highlighting the reliance on computational methods while providing a detailed roadmap for future experimental validation. The subsequent sections are structured to provide not just data, but a deep, causal understanding of the principles and practices involved in thermodynamic characterization.

Core Thermodynamic Data: A Blend of Computational Insight and Experimental Reality

A conspicuous gap exists in the scientific literature regarding experimentally determined standard thermodynamic values for the formation of solid zinc dicyanide. However, advances in computational materials science offer robust theoretical predictions.

Computationally Derived Thermodynamic Data

The Materials Project, a leading initiative in computational materials science, provides calculated thermodynamic data for a vast array of inorganic compounds.[1] For zinc dicyanide (Zn(CN)₂), the following data is available:

| Thermodynamic Property | Calculated Value (Materials Project) | Units |

| Formation Energy (Ef) | 1.155 | eV/atom |

| Enthalpy of Formation (ΔH°f) | 2.31 | eV/formula unit |

Note: These values are derived from Density Functional Theory (DFT) calculations and represent a significant theoretical benchmark for the stability of Zn(CN)₂.

The positive formation energy suggests that the formation of zinc dicyanide from its elements under standard conditions is not thermodynamically favorable. This computational insight is critical for designing synthesis strategies, suggesting that direct combination of elemental zinc and carbon/nitrogen may not be a viable route and that alternative, more energetically favorable pathways are required.

Experimental Determination of Thermodynamic Properties: Methodologies and Protocols

To bridge the gap in experimental data, a rigorous application of established thermochemical techniques is necessary. This section details the self-validating experimental workflows required to determine the enthalpy, Gibbs free energy, and entropy of formation for zinc dicyanide.

Synthesis and Characterization of High-Purity Zn(CN)₂

The prerequisite for any accurate thermodynamic measurement is the availability of a well-characterized, high-purity sample.

Protocol 1: Synthesis of Zinc Dicyanide

-

Reaction Setup: In a well-ventilated fume hood, prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate (ZnSO₄) or zinc acetate (Zn(CH₃COO)₂).

-

Precipitation: Slowly add a stoichiometric amount of an aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) to the zinc salt solution with constant stirring. The insoluble zinc dicyanide will precipitate out of solution.

-

Causality: The low solubility of Zn(CN)₂ in water drives the reaction to completion, ensuring a high yield of the desired product.

-

-

Filtration and Washing: Filter the white precipitate using a Buchner funnel. Wash the precipitate thoroughly with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the purified zinc dicyanide in a vacuum oven at a low temperature (e.g., 60-80 °C) to prevent decomposition.

Protocol 2: Purity and Structural Characterization

-

X-Ray Diffraction (XRD): Confirm the crystal structure and phase purity of the synthesized Zn(CN)₂. The diffraction pattern should match known standards for zinc dicyanide, and the absence of peaks from starting materials or byproducts will validate its purity.[2][3]

-

Thermogravimetric Analysis (TGA): Assess the thermal stability and the presence of any hydrated water or volatile impurities. A pure, anhydrous sample of Zn(CN)₂ will show a distinct decomposition profile at high temperatures.[4][5]

Enthalpy of Formation (ΔH°f): Calorimetric Approaches

Due to the insolubility of Zn(CN)₂ in most common solvents, a direct measurement of its heat of formation is challenging. Therefore, indirect methods via solution or bomb calorimetry are the preferred approaches.

3.2.1. Solution Calorimetry

This technique relies on Hess's Law, where the enthalpy of formation is determined by measuring the heats of reaction of zinc, zinc dicyanide, and a suitable cyanide source in a common solvent.

Experimental Workflow: Solution Calorimetry

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Protocol 3: Solution Calorimetry Measurements

-

Calorimeter Calibration: Calibrate the isoperibol or isothermal calorimeter using a standard reaction with a known enthalpy change (e.g., the dissolution of KCl in water).

-

Reaction 1: Dissolution of Zinc Metal: Measure the heat change upon dissolving a known mass of high-purity zinc metal in the chosen acidic solvent.

-

Reaction 2: Dissolution of Zinc Dicyanide: Measure the heat change upon dissolving a known mass of the synthesized and characterized Zn(CN)₂ in the same solvent.

-

Reaction 3: Dissolution of a Cyanide Salt: Measure the heat change upon dissolving a known mass of a soluble cyanide salt (e.g., KCN) in the solvent.

-

Calculation: Utilize Hess's Law to combine the measured enthalpy changes with the known standard enthalpies of formation of the other species in the reactions to calculate the standard enthalpy of formation of Zn(CN)₂.[6][7]

3.2.2. Bomb Calorimetry

For compounds that undergo complete and clean combustion, bomb calorimetry provides a direct route to the enthalpy of combustion, from which the enthalpy of formation can be calculated.[8][9][10]

Experimental Workflow: Bomb Calorimetry

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Gibbs Free Energy of Formation (ΔG°f): Electrochemical Methods

The Gibbs free energy of formation can be determined by measuring the electromotive force (EMF) of a galvanic cell where the formation of zinc dicyanide is the overall cell reaction.[11][12][13][14][15]

Experimental Workflow: Electrochemical Determination of ΔG°f

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Protocol 4: Galvanic Cell Measurement

-

Cell Construction: Assemble a galvanic cell consisting of a zinc electrode in a solution of a known concentration of zinc ions (e.g., Zn(NO₃)₂) as one half-cell. The other half-cell will consist of a zinc electrode coated with solid zinc dicyanide immersed in a solution of a known concentration of cyanide ions (e.g., from KCN).

-

EMF Measurement: Measure the cell potential under standard conditions (or extrapolate to standard conditions from measurements at different concentrations).

-

Calculation of ΔG°f: The standard Gibbs free energy of the cell reaction is calculated using the equation ΔG° = -nFE°cell, where 'n' is the number of moles of electrons transferred, 'F' is the Faraday constant, and 'E°cell' is the standard cell potential. This ΔG° corresponds to the Gibbs free energy of formation of Zn(CN)₂ from its constituent ions, which can then be related to the formation from elements using known thermodynamic data.

Standard Entropy (S°): Heat Capacity Measurements

The absolute standard entropy of zinc dicyanide can be determined from low-temperature heat capacity measurements, based on the Third Law of Thermodynamics.[16][17][18][19]

Experimental Workflow: Entropy Determination from Heat Capacity

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

}

Theoretical and Computational Approaches

In parallel with experimental work, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of materials.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[20][21][22][23] For zinc dicyanide, DFT calculations can be employed to:

-

Optimize the crystal structure.

-

Calculate the total electronic energy of the compound and its constituent elements.

-

Determine the enthalpy of formation by subtracting the energies of the elements from the energy of the compound.

-

Calculate vibrational frequencies, which can be used to estimate the entropy and heat capacity.

The data presented from the Materials Project is a testament to the predictive power of high-throughput DFT calculations.[1]

Thermodynamics of Zinc Cyanide Complexes in Aqueous Solution

While the focus of this guide is the formation of solid Zn(CN)₂, the thermodynamics of its aqueous complexes are also of significant interest, particularly in the context of its dissolution and reactivity in biological and environmental systems. In aqueous solutions, zinc ions can form a series of cyanide complexes: [Zn(CN)]⁺, Zn(CN)₂, [Zn(CN)₃]⁻, and [Zn(CN)₄]²⁻.[24][25][26][27][28]

The stability of these complexes is governed by their stepwise formation constants (K) and the associated enthalpy (ΔH) and entropy (ΔS) changes. Titration calorimetry is a key experimental technique for determining the enthalpy changes of these complexation reactions.[27] Generally, the formation of these cyanide complexes in aqueous solution is driven by a favorable enthalpy change, while the entropy change is often unfavorable.[26]

Conclusion and Future Outlook

The thermodynamic properties of zinc dicyanide formation are a critical area of study with implications across various scientific disciplines. While a comprehensive set of experimentally validated standard thermodynamic data for solid Zn(CN)₂ remains to be established, this guide provides a robust framework for its determination. The synergy between advanced computational predictions and rigorous experimental methodologies, as detailed herein, will be instrumental in populating these data gaps. Future research should prioritize the careful synthesis and characterization of high-purity zinc dicyanide, followed by systematic calorimetric and electrochemical measurements to establish reliable values for its enthalpy, Gibbs free energy, and entropy of formation. Such data will undoubtedly foster a deeper understanding of the fundamental chemistry of this important inorganic compound.

References

-

Kurnia, K., et al. (n.d.). Cyanide thermodynamics. 1. Stability constants of cadmium(II) and zinc(II) cyanide complexes in aqueous acetonitrile mixtures. Murdoch Research Portal. Retrieved from [Link]

-

Kurnia, K., et al. (1996). CYANIDE THERMODYNAMICS. 1. STABILITY CONSTANTS OF CADMIUM(II) AND ZINC(II) CYANIDE COMPLEXES IN AQUEOUS ACETONITRILE MIXTURES. Journal of Coordination Chemistry, 38(3). Available at: [Link]

-

Solis, J. S., May, P. M., & Hefter, G. (1996). Cyanide thermodynamics. Journal of the Chemical Society, Faraday Transactions, 92(4), 641-644. Available at: [Link]

-

Born, M., Ingemann, S., & Nibbering, N. M. M. (1996). Experimental Determination of the Enthalpies of Formation of Formyl Cyanide and Thioformyl Cyanide in the Gas Phase. The Journal of Physical Chemistry, 100(44), 17316-17322. Available at: [Link]

-

Solis, J. S., May, P. M., & Hefter, G. (1996). Enthalpies and entropies of cyanide complexation of Cu, Ag, Zn and Cd. Journal of the Chemical Society, Faraday Transactions, 92(4), 641-644. Available at: [Link]

-

Argonne National Laboratory. (n.d.). Cyanide Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]

-

Materials Project. (n.d.). mp-5245: Zn(CN)2 (Cubic, P-43m, 215). Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). Cyanide Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Bomb Calorimetry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen cyanide. Retrieved from [Link]

-

Studylib. (n.d.). Heat of Solution Lab: Calorimetry & Enthalpy Change. Retrieved from [Link]

-

OCF. (2014). Bomb Calorimetry and Heat of Combustion. Retrieved from [Link]

-

Request PDF. (2010). Calculation of Heats of Formation for Zn Complexes: Comparison of Density Functional Theory, Second Order Perturbation Theory, Coupled-Cluster and Complete Active Space Methods. Retrieved from [Link]

-

Fiveable. (n.d.). Gibbs Free Energy and Electrochemical Reactions. Retrieved from [Link]

-

Shock, E. L., Oelkers, E. H., Johnson, J. W., Sverjensky, D. A., & Helgeson, H. C. (1992). Prediction of the thermodynamic properties of aqueous metal complexes to 1000°C and 5 kb. Geochimica et Cosmochimica Acta, 56(4), 1455-1475. Available at: [Link]

-

ResearchGate. (n.d.). XRD patterns (a) and TGA profiles (b) of various Zn-Fe DMC complexes. Retrieved from [Link]

-

Save My Exams. (2017). Prepare an Insoluble Salt. Edexcel IGCSE Chemistry Revision Notes. Retrieved from [Link]

-

UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 17.13: Heat of Solution. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

-

YouTube. (2021). Calorimetry - Heat of Neutralization and Heat of Dissolution. Retrieved from [Link]

-

YouTube. (2020). ELECTROCHEMICAL CELL AND GIBBS ENERGY OF THE REACTION. Retrieved from [Link]

-

YouTube. (2019). Electrochemistry Formulas - Gibbs Free Energy, Equilibrium K, Cell Potential, Nernst Equation. Retrieved from [Link]

-

Science and Education Publishing. (2014). DFT-Calculations of Thermodynamic Parameters of ZnTe, ZnSe, ZnS Crystals. Retrieved from [Link]

-

OCF. (2014). Bomb Calorimetry and Heat of Combustion. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 9: Gibbs Free Energy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.2: The Gibbs Free Energy and Cell Voltage. Retrieved from [Link]

-

Datapdf.com. (n.d.). Thermodynamics of Metal Cyanide Coordination. A Calorimetric Study of Co2+-CN- Interaction. Retrieved from [Link]

-

YouTube. (2023). Calculating chemical thermodynamics and transition states with DFT using Q-Chem. Retrieved from [Link]

-

MDPI. (2021). Green Synthesis of Zinc Oxide (ZnO) Nanoparticles Using Aqueous Fruit Extracts of Myristica fragrans: Their Characterizations and Biological and Environmental Applications. Retrieved from [Link]

-

G. H. S. Narayanan. (n.d.). Example 2.A - Calculate the standard entropy change for the reaction. Retrieved from [Link]

-

Chemguide. (n.d.). making insoluble salts. Retrieved from [Link]

-

RSC Publishing. (2020). Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis and characterization of ZnO nanoparticles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 19.3: Evaluating Entropy and Entropy Changes. Retrieved from [Link]

-

PMC. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). What is the relationship between entropy and heat capacity?. Retrieved from [Link]

-

ResearchGate. (2009). Determination of the entropy change for electrode reaction and dilute enthalpy of some ions by thermo-eletrochemical technology. Retrieved from [Link]

-

Introductory Chemistry – 1st Canadian Edition. (n.d.). Measuring Entropy and Entropy Changes. Retrieved from [Link]

-

JEE (Advanced) 2026 Syllabus. (n.d.). Retrieved from [Link]

-

Materials Project. (n.d.). mp-79: Zn (Hexagonal, P6_3/mmc, 194). Retrieved from [Link]

-

Request PDF. (2010). Controlling Low Temperature Aqueous Synthesis of ZnO. 1. Thermodynamic Analysis. Retrieved from [Link]

-

ResearchGate. (2017). Investigation of Phase, Purity, Morphology and Particle Size of Zn(1-x)CuxO Materials via X-Ray Diffraction (XRD) and Microscopic Techniques. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

-

Scirp.org. (2013). Thermodynamic Analysis of ZnO Crystal Growth from the Melt. Retrieved from [Link]

-

ResearchGate. (2016). Determination of the Zn Content in Zincian Malachite by X-ray Diffraction. Retrieved from [Link]

-

Chemical Engineering Transactions. (2021). Thermodynamic Description of Oxidized Zinc Minerals and Comparative Analysis of Their Reactivity. Retrieved from [Link]

-

MDPI. (2022). Thermodynamic and Experimental Substantiation of Comprehensive Processing of Zinc Sulfide Ore and Its Concentration Tailings to Extract Non-Ferrous Metals and Produce a Silicon Ferroalloy. Retrieved from [Link]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Green Synthesis of Zinc Oxide (ZnO) Nanoparticles Using Aqueous Fruit Extracts of Myristica fragrans: Their Characterizations and Biological and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of ZnO nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 6. studylib.net [studylib.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 9. Bomb Calorimetry [userpages.umbc.edu]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pioneer.netserv.chula.ac.th [pioneer.netserv.chula.ac.th]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 20. DFT-Calculations of Thermodynamic Parameters of ZnTe, ZnSe, ZnS Crystals [pubs.sciepub.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research Portal [researchportal.murdoch.edu.au]

- 25. tandfonline.com [tandfonline.com]

- 26. Cyanide thermodynamics. Part 4.—Enthalpies and entropies of cyanide complexation of Cu, Ag, Zn and Cd - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 27. Cyanide thermodynamics. Part 4.—Enthalpies and entropies of cyanide complexation of Cu, Ag, Zn and Cd - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 28. vpscience.org [vpscience.org]

"quantum chemical calculations on zinc dicyanide"

Beginning Research Phase

I am starting my investigation with focused Google searches to collect data on quantum chemical calculations involving zinc dicyanide. I aim to understand its structure, properties, and the computational methods used in related research. My initial focus is to build a solid foundation of existing knowledge.

Planning the Guide's Structure

I'm now focusing on structuring the whitepaper. I'm moving beyond initial data gathering and beginning to analyze search results for recurring themes. I'm creating the outline, ensuring the flow is logical for researchers, starting with an introduction to zinc dicyanide, leading to quantum chemical methods, then computation details, and interpretation.

Formulating a Technical Roadmap

I'm now charting the technical guide's course. I plan to begin with comprehensive Google searches, focusing on zinc dicyanide and relevant computational aspects. From the gathered data, I'll identify key themes and refine the guide's structure. Then, I'll detail workflows, embed citations, and craft illustrative diagrams. I'm aiming for clarity in describing protocols and presenting the computational findings.

Analyzing Zinc Dicyanide

I'm making progress in my analysis of zinc dicyanide, having now compiled considerable details on the structural attributes of Zn(CN)2. I've been focusing heavily on its crystal structure and the surrounding coordination environment. This groundwork has provided a strong foundation for future exploration.

Organizing Computational Data

I'm now deeply immersed in organizing the computational data. Specifically, I'm structuring a technical guide based on the quantum chemical calculations, particularly DFT, I've gathered on zinc dicyanide. I'm focusing on the workflow, from initial structure to result analysis, and plan on adding diagrams and tables. I've decided to proceed directly with structuring the guide using existing materials.

Compiling Computational Findings

I'm now fully immersed in the synthesis phase. I've compiled substantial information on the quantum chemical calculations conducted on zinc dicyanide, emphasizing the crucial details of DFT simulations, structural data, and spectroscopic predictions. My focus has shifted towards structuring a comprehensive guide to computational studies on Zn(CN)2. I'm prioritizing the workflow, encompassing the initial structural setup and the final results analysis.

Methodological & Application

Gatterman Reaction with Zinc Dicyanide: A Safer and Efficient Formylation Protocol for Aromatic Compounds

Application Note & Protocol

Introduction: A Modern Approach to a Classic Reaction

The Gatterman reaction is a cornerstone of organic synthesis, providing a direct pathway to aromatic aldehydes, which are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Traditionally, this reaction has relied on the use of anhydrous hydrogen cyanide (HCN) and a Lewis acid catalyst, a combination that, while effective, poses significant safety risks due to the high toxicity and volatility of HCN gas.[3] This application note details a significantly safer and more user-friendly modification of the Gatterman reaction that utilizes solid zinc dicyanide (Zn(CN)₂) as a substitute for gaseous HCN.[1][4][5] This method, often referred to as the Adams modification, generates the necessary hydrogen cyanide in situ, thereby minimizing exposure risks and simplifying the experimental setup without compromising yield or efficiency.[6][7]

In this guide, we will delve into the mechanistic intricacies of the zinc dicyanide-mediated Gatterman reaction, provide a detailed, step-by-step protocol for the formylation of an activated aromatic substrate, and offer practical insights into troubleshooting and optimizing this essential transformation.

The Underlying Chemistry: Mechanism of Action

The efficacy of the Gatterman reaction using zinc dicyanide hinges on the in situ generation of the reactive electrophile. The reaction is initiated by the treatment of zinc dicyanide with a strong acid, typically anhydrous hydrogen chloride (HCl), which produces hydrogen cyanide and zinc chloride (ZnCl₂).[1][4][5] The newly formed zinc chloride then serves as the Lewis acid catalyst, activating the hydrogen cyanide to generate the formimidoyl cation or a related electrophilic species.[8][9] This electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution, leading to the formation of an aldimine intermediate. Subsequent hydrolysis of this intermediate yields the desired aromatic aldehyde.

The key steps of the mechanism are outlined below:

-

In situ generation of reactants: Zinc dicyanide reacts with hydrogen chloride to produce hydrogen cyanide and the Lewis acid catalyst, zinc chloride.

-

Formation of the electrophile: The Lewis acid (ZnCl₂) coordinates with HCN, increasing its electrophilicity and forming the reactive formimidoyl species.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the activated HCN species, forming a resonance-stabilized carbocation (sigma complex).

-

Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and forming an aldimine intermediate.

-

Hydrolysis: The aldimine intermediate is hydrolyzed upon workup with water to yield the final aromatic aldehyde product and ammonium chloride.[1][8]

Caption: Mechanistic pathway of the Gatterman reaction using zinc dicyanide.

Experimental Protocol: Formylation of Resorcinol

This protocol provides a detailed procedure for the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, a valuable building block in organic synthesis.[10]

Materials and Reagents:

-

Resorcinol

-

Zinc Dicyanide (Zn(CN)₂)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ice

-

Water

-

Hydrochloric Acid (concentrated)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Condenser with a drying tube

-

Ice bath

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser fitted with a calcium chloride drying tube, dissolve 10 g of resorcinol in 100 mL of anhydrous diethyl ether.

-

Addition of Zinc Dicyanide: To the stirred solution, add 15 g of finely powdered zinc dicyanide.

-

Introduction of Hydrogen Chloride: Cool the reaction mixture in an ice bath to 0-5 °C. Begin bubbling a steady stream of dry hydrogen chloride gas through the stirred suspension.

-

Reaction Progression: Continue the introduction of HCl gas for 1-2 hours. The reaction mixture will typically turn from a clear solution to a thick, oily precipitate, which may solidify over time.[3]

-

Reaction Completion and Isolation of Intermediate: Once the reaction is complete (as indicated by the cessation of precipitate formation or by TLC analysis), stop the flow of HCl gas and allow the mixture to stand in the ice bath for an additional 30 minutes. Decant the ether and wash the solid aldimine hydrochloride intermediate with two 50 mL portions of anhydrous diethyl ether.

-

Hydrolysis: To the isolated intermediate in the reaction flask, add 100 mL of water. Heat the mixture to reflux with stirring for 1 hour to effect hydrolysis.

-

Product Isolation and Purification: Cool the reaction mixture in an ice bath. The crude 2,4-dihydroxybenzaldehyde will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel. The crude product can be purified by recrystallization from hot water to yield a crystalline solid.

Sources

- 1. collegedunia.com [collegedunia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Gattermann Formylation , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. Gattermann Reaction [unacademy.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Gattermann Reaction in Organic Chemistry Explain the Gattermann reaction.. [askfilo.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Role of Zinc Dicyanide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Re-evaluating Zinc Dicyanide in Modern Synthesis

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, the synthesis of these compounds has been dominated by classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often necessitate harsh conditions and superstoichiometric amounts of toxic copper(I) cyanide.[1] The advent of palladium-catalyzed cross-coupling reactions marked a significant leap forward, offering milder conditions and broader functional group tolerance.[1][3]

Within this domain, zinc dicyanide, Zn(CN)₂, has emerged as a crucial reagent. While not a catalyst in its own right in these reactions, it serves as an indispensable cyanide source in catalytic cycles driven by transition metals, most notably palladium.[4] Its primary advantage lies in its significantly lower acute toxicity—approximately 10% that of alkali metal cyanides like KCN or NaCN—and its physical properties.[1] As a stable, non-hygroscopic solid, it is easier to handle and store than its alkali metal counterparts, which often require milling and rigorously anhydrous conditions.[1]

These application notes provide a detailed guide for researchers on the theory, practical application, and safety considerations for using zinc dicyanide in palladium-catalyzed cyanation reactions. We will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and explain the causality behind critical experimental choices to ensure reproducible and high-yielding results.

Part 1: The Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides

The most prominent application of zinc dicyanide in cross-coupling is the palladium-catalyzed cyanation of aryl halides and triflates. This reaction provides a direct and versatile route to aromatic nitriles.

Mechanistic Overview & The Critical Role of Zn(CN)₂

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The general mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst, typically bearing phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd(II)-X).

-

Transmetalation: This is the crucial step where zinc dicyanide enters the cycle. The cyanide group is transferred from the zinc center to the palladium complex, displacing the halide and forming an Ar-Pd(II)-CN species.

-

Reductive Elimination: The final step involves the reductive elimination of the desired aryl nitrile (Ar-CN) from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is catalyst poisoning. Cyanide ions have a high affinity for palladium and can bind strongly to the catalyst at various stages of the cycle, forming inactive palladium-cyanide complexes and halting the reaction.[1][6]

Expert Insight: This is where the choice of Zn(CN)₂ becomes a strategic advantage. Its low solubility in many organic solvents ensures that the concentration of free cyanide ions in the reaction mixture remains low.[1] This slow, controlled release of the cyanide nucleophile is sufficient for efficient transmetalation but minimizes the deactivation of the palladium catalyst. More recent protocols have exploited aqueous/organic solvent mixtures to further control cyanide availability, enhancing reaction efficiency at milder temperatures.[6][7]

Caption: General experimental workflow for a cyanation reaction.

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc dicyanide (70 mg, 0.6 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and dppf (33 mg, 0.06 mmol).

-

Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous DMAC (5 mL) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and a 1 M aqueous solution of sodium cyanide (NaCN) or a mixture of aqueous ammonia and sodium cyanide (Caution: Quenching with cyanide solutions should be done in a fume hood to complex any remaining zinc salts and aid extraction). Shake and separate the layers. Wash the organic layer with brine (2 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.

Protocol 2.2: Mild, Aqueous-Phase Cyanation of an Aryl Chloride

This protocol is based on recent advancements enabling cyanation at lower temperatures, which is particularly useful for sensitive substrates. [6][7][8] Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Zinc dicyanide (Zn(CN)₂, 0.66 mmol, 0.66 equiv)

-

Palladacycle Precatalyst (e.g., t-Bu-XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Tetrahydrofuran (THF, 0.5 mL)

-

Deionized Water (2.5 mL)

-

Reaction vial with a magnetic stir bar

Procedure:

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol), zinc dicyanide (77 mg, 0.66 mmol), and the palladacycle precatalyst (e.g., ~16 mg for t-Bu-XPhos Pd G3).

-

Solvent Addition: Add THF (0.5 mL) followed by deionized water (2.5 mL). No rigorous drying or inert atmosphere is typically required for this robust protocol, but flushing with nitrogen can be beneficial.

-

Reaction: Seal the vial and stir vigorously at room temperature (or up to 40 °C for less reactive chlorides) for 18-24 hours. The mixture will be biphasic.

-

Monitoring: Monitor the reaction by taking a small aliquot from the organic layer for analysis by GC-MS or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL). Transfer to a separatory funnel and wash with saturated aqueous ammonium chloride (15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure aryl nitrile.

Part 3: Data Summary - Substrate Scope

The palladium-catalyzed cyanation using Zn(CN)₂ is compatible with a wide range of functional groups. The following table summarizes typical results for various substrates.

| Entry | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ / dppf | DMAC, 120 °C | >95 | [4] |

| 2 | Ethyl 4-bromobenzoate | Pd₂(dba)₃ / dppf | DMAC, 120 °C | 92 | [4] |

| 3 | 4-Chloroacetophenone | Pd₂(dba)₃ / dppf / Zn | DMAC, 100 °C | 94 | [4] |

| 4 | 2-Bromo-6-methoxynaphthalene | Pd/C / dppf | DMAC, 110 °C | 98 | [9] |

| 5 | 4-Bromobenzaldehyde | Palladacycle / XPhos | THF/H₂O, rt, 18h | 93 | [7] |

| 6 | Methyl 4-chlorobenzoate | Palladacycle / XPhos | THF/H₂O, 40 °C, 18h | 85 | [7] |

| 7 | 3-Bromopyridine | Palladacycle / XPhos | THF/H₂O, rt, 18h | 91 | [7] |

Conclusion

Zinc dicyanide is a highly valuable reagent in the modern synthetic chemist's toolkit for cross-coupling reactions. Its primary application as a cyanide source in palladium-catalyzed cyanation offers a safer, more practical alternative to traditional cyanide salts. By understanding the underlying catalytic cycle and the rationale behind specific reaction conditions—such as the choice of solvent to control cyanide concentration—researchers can reliably synthesize a broad scope of aryl nitriles under conditions ranging from high heat to room temperature. The protocols provided herein serve as a robust starting point for the successful implementation of this essential transformation in drug discovery and materials science.

References

-

Gross, T. J., & Anderson, K. W. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(43), 11625-11629. [Link]

-

Loba Chemie. (n.d.). ZINC CYANIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

Crawford, S. M., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 57(35), 11332-11336. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: ZINC CYANIDE. Retrieved from [Link]

-

SDFine-Chem Limited. (2014). ZINC CYANIDE Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

- Anilkumar, G., & Mathew, B. (2015). Zinc Catalysis: Applications in Organic Synthesis. Wiley-VCH.

-

Sangeetha, S., & Muthu, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33883-33906. [Link]

-

Stambuli, J. P., et al. (2001). Palladium-Catalyzed Cyanation of Aryl Chlorides. Organic Letters, 3(25), 4055-4057. (Available via ResearchGate request). [Link]

-

Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Sase, S., et al. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(19), 7380-7382. [Link]

-

Bentham Science Publishers. (2023). Zinc Acetate in Organic Synthesis and Catalysis: A Review. Current Organic Synthesis, 20(4), 366-391. [Link]

- ResearchGate. (n.d.). Zinc Catalysis: Applications in Organic Synthesis.

-

Reintjens, T., et al. (2011). Optimization of palladium catalyzed cyanation reactions with Zn(CN)₂. Tetrahedron, 67(48), 9413-9419. (Available via ResearchGate). [Link]

-

Ali, M. A. (2012). Catalytic Organic Reactions on ZnO. Current Organic Chemistry, 16(16), 1930-1943. (Available via ResearchGate request). [Link]

-

Organic Letters. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125. [Link]

- ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides.

-

Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

Chu, L. (n.d.). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Tsinghua University. Retrieved from [Link]

- ResearchGate. (n.d.). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides.

-

ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125. [Link]

- Ouali, A., & Taillefer, M. (n.d.). Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals.

-

Springer. (2023). Zinc-Catalyzed C-C Coupling Reactions. Topics in Organometallic Chemistry. [Link]

-

MDPI. (2023). A Review of Visible-Light-Active Zinc Oxide Photocatalysts for Environmental Application. Catalysts, 13(10), 1362. [Link]

-

YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. Retrieved from [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Application Notes & Protocols: Synthesis of Zinc-Based Metal-Organic Frameworks

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: On the Selection of Zinc Precursors for MOF Synthesis

In the vast field of Metal-Organic Framework (MOF) synthesis, the choice of the metal precursor is a critical parameter that dictates the kinetics of formation, crystal structure, and ultimate properties of the material. This guide addresses the synthesis of zinc-based MOFs, a prominent subclass with significant applications in drug delivery, catalysis, and sensing.

A specific inquiry was made regarding the use of **zinc dicyanide (Zn(CN)₂) ** as a metal source. Following a comprehensive review of scientific literature, it is important to note that the use of zinc dicyanide as a direct precursor for the synthesis of crystalline, porous MOFs is not a documented or established method. The scientific rationale for this is likely rooted in the exceptionally strong and covalent nature of the zinc-cyanide bond. In typical MOF synthesis, the metal salt must readily dissociate in solution, allowing the metal ions to coordinate with the organic linkers. The cyanide ligands in Zn(CN)₂ are not as labile as the counter-ions in more common precursors (e.g., nitrate, acetate, or chloride), and would likely not be easily displaced by the organic linker molecules to form the extended framework. Instead, the cyanide could act as a strong binding competitor, potentially inhibiting or terminating framework growth.

Therefore, this guide will focus on established, field-proven protocols using conventional and effective zinc precursors. We will explore the causality behind the selection of these precursors and provide detailed methodologies for the successful synthesis of high-quality zinc-based MOFs.

Part 1: The Strategic Choice of a Zinc Precursor

The selection of a zinc salt profoundly influences the outcome of MOF synthesis. The anion of the salt can affect the solubility of the reactants, modulate the pH of the solution, and even participate in the coordination sphere of the metal center during crystal nucleation and growth.

Commonly Used Zinc Precursors:

| Precursor Salt | Formula | Key Characteristics & Rationale for Use |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | Highly Soluble: Readily dissolves in common solvents like DMF and methanol, ensuring a homogeneous reaction mixture. Mildly Acidic: Can help in the deprotonation of certain organic linkers. The nitrate anion is a weak coordinating agent, making the zinc ions readily available for linker coordination. This is a very common precursor for Zeolitic Imidazolate Frameworks (ZIFs) like ZIF-8. |

| Zinc Acetate Dihydrate | Zn(CH₃COO)₂·2H₂O | Basic Anion: The acetate ion can act as a base, which can be beneficial for deprotonating the linker without needing an external base. This can simplify the reaction setup. It is often used for room-temperature syntheses.[1][2] |

| Zinc Chloride | ZnCl₂ | Hygroscopic & Acidic: A strong Lewis acid. The chloride ion can sometimes be incorporated into the final MOF structure or influence the coordination environment. Its high solubility is an advantage. |

| Zinc Oxide | ZnO | Basic Oxide: Used in syntheses where a slow release of Zn²⁺ ions is desired. The reaction is often driven by the acidic nature of the organic linker, which slowly dissolves the ZnO. This can lead to the formation of high-quality crystals. |

The choice between these precursors is often dictated by the specific MOF being synthesized, the desired crystal size and morphology, and the solvent system being employed. For instance, the synthesis of the widely studied ZIF-8 often utilizes zinc nitrate in methanol for rapid, room-temperature crystallization of nanoparticles.[3]

Part 2: Synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8): A Protocol

ZIF-8 is an archetypal zinc-based MOF, constructed from zinc(II) ions and 2-methylimidazolate linkers.[4] It is renowned for its exceptional thermal and chemical stability.[1][4] The following protocol details a standard method for its synthesis at room temperature, which is valued for its simplicity and speed.[1]

Experimental Workflow Diagram

Caption: Workflow for the room-temperature synthesis of ZIF-8.

Protocol: Rapid Room-Temperature Synthesis of ZIF-8 Nanocrystals

This protocol is designed to produce ZIF-8 nanocrystals with a narrow size distribution.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-Methylimidazole (H-mIM)

-

Methanol (MeOH), ACS grade or higher

Equipment:

-

Two glass vials or beakers

-

Magnetic stir plate and stir bars

-

High-speed centrifuge

-

Vacuum oven or Schlenk line

Step-by-Step Methodology:

-

Solution A (Zinc Source): Prepare a 25 mM solution of zinc nitrate hexahydrate in methanol. For example, dissolve 0.148 g of Zn(NO₃)₂·6H₂O in 20 mL of methanol. Stir until fully dissolved.

-

Causality Insight: Using a dilute solution helps to control the nucleation rate, favoring the formation of small, uniform nanocrystals.

-

-

Solution B (Linker Source): Prepare a 50 mM solution of 2-methylimidazole in methanol. For example, dissolve 0.164 g of H-mIM in 40 mL of methanol. Stir until fully dissolved.

-

Causality Insight: A stoichiometric excess of the linker is often used to ensure complete reaction of the metal ions and to act as a base, facilitating the deprotonation of the imidazole N-H group, which is necessary for coordination to the zinc center.

-

-

Crystallization: Place the vial containing Solution A on a magnetic stir plate and stir vigorously. Rapidly pour Solution B into Solution A.

-

Causality Insight: Rapid mixing creates a supersaturated solution, leading to fast and homogeneous nucleation, which is key to obtaining a monodisperse particle size distribution. A milky white suspension should form almost instantaneously.

-

-

Aging: Allow the mixture to stir at room temperature for 1 hour to ensure the crystallization process is complete.

-

Purification (Washing): a. Distribute the suspension into centrifuge tubes. b. Centrifuge the mixture at a speed sufficient to pellet the white ZIF-8 powder (e.g., 8,000-12,000 rpm for 15-20 minutes). c. Carefully decant and discard the supernatant, which contains unreacted precursors and byproducts. d. Add fresh methanol to the tubes, resuspend the pellet thoroughly (vortexing or sonication can be helpful), and repeat the centrifugation. e. Repeat the washing process at least three times to ensure all impurities are removed from the pores of the ZIF-8.

-

Activation: a. After the final wash, decant the supernatant and transfer the wet ZIF-8 powder to a suitable container (e.g., a glass vial). b. Heat the sample under dynamic vacuum at a temperature between 80°C and 150°C for 12-24 hours.

-

Causality Insight: This "activation" step is crucial to remove the solvent molecules (methanol) occluded within the pores of the ZIF-8 framework. This process evacuates the pores, making the high internal surface area accessible for subsequent applications like gas adsorption or drug loading.

-

The final product is a fine, white, crystalline powder of activated ZIF-8.

Part 3: Characterization and Quality Control

To ensure the successful synthesis of the desired MOF, several characterization techniques are essential.

-

Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared to the simulated pattern from the known crystal structure of ZIF-8.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (e.g., the characteristic rhombic dodecahedron shape of ZIF-8) and size distribution of the crystals.

-

Brunauer-Emmett-Teller (BET) Analysis: This gas sorption measurement (typically using nitrogen at 77 K) is used to determine the specific surface area and porosity of the activated MOF, confirming that the pores are accessible.

Part 4: Mechanistic Insights

The formation of ZIF-8 involves a self-assembly process governed by coordination chemistry.

Caption: Simplified mechanism of ZIF-8 formation.

-

Dissociation: The zinc nitrate salt dissolves and dissociates in methanol to form solvated Zn²⁺ ions.

-

Deprotonation: The 2-methylimidazole linker undergoes deprotonation at its N-H position to form the 2-methylimidazolate anion. This can be facilitated by the basicity of the linker itself or by another base.

-

Coordination: Four deprotonated imidazolate linkers coordinate to one zinc ion, forming a tetrahedral [Zn(mIM)₄]²⁻ secondary building unit (SBU).

-

Self-Assembly: These tetrahedral SBUs then self-assemble through bridging imidazolate linkers, where each linker connects two different zinc centers, extending the structure into a 3D porous framework with a sodalite (SOD) topology, which is characteristic of ZIF-8.[5]

By understanding these fundamental principles and following robust protocols, researchers can reliably synthesize high-quality zinc-based MOFs for a wide array of applications in science and medicine.

References

-

Wikipedia. (n.d.). Zeolitic imidazolate framework. Retrieved from [Link]

-

MDPI. (2022, February 16). Zinc-Based Metal-Organic Frameworks. Encyclopedia.pub. Retrieved from [Link]

-

protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

-

protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

-

Al-Asmari, M., et al. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Pharmaceuticals, 14(12), 1323. Retrieved from [Link]

-

RSC Publishing. (n.d.). A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. Retrieved from [Link]

-

RSC Publishing. (n.d.). Zeolitic imidazolate framework materials: recent progress in synthesis and applications. Retrieved from [Link]

-

Mahatma Gandhi University. (n.d.). Zeolitic Imidazolate Framework-8 derived ZnO with Polymeric Carbon Nitride for Photocatalytic degradation of Rhodamine B. Retrieved from [Link]

-

NIH. (n.d.). Designing bimetallic zeolitic imidazolate frameworks (ZIFs) for aqueous catalysis: Co/Zn-ZIF-8 as a cyclic-durable catalyst for hydrogen peroxide oxidative decomposition of organic dyes in water. Retrieved from [Link]

-

NIH. (n.d.). Recent advances in process engineering and upcoming applications of metal–organic frameworks. Retrieved from [Link]

-

MDPI. (2024, February 12). Sustainable Synthesis of Zeolitic Imidazolate Frameworks at Room Temperature in Water with Exact Zn/Linker Stoichiometry. Retrieved from [Link]

-

ResearchGate. (2022, December 13). Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. Retrieved from [Link]

-

Oxford Academic. (2018, January 23). Metal-organic framework assisted synthesis of single-atom catalysts for energy applications. National Science Review. Retrieved from [Link]

-

SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2014, September 9). Synthesis and crystal structure of the novel metal organic framework Zn(C3H5NO2S)2. Powder Diffraction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent. Retrieved from [Link]

-

ResearchGate. (2023, September 26). Recent Progress in Synthesis, Mechanism and Applications of Zinc-Based Metal-Organic Frameworks for Fluorescent Sensing. Retrieved from [Link]

-

ResearchGate. (n.d.). Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. Retrieved from [Link]

Sources